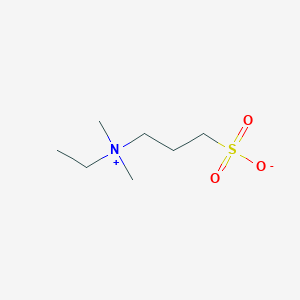

Ethyldimethyl-ammoniopropansulfonat

Übersicht

Beschreibung

Dimethylethylammoniumpropane sulfonate is a zwitterionic solubilizing agent with usefulness in protein crystallization.

Wissenschaftliche Forschungsanwendungen

Oberflächenaktivität in tiefen eutektischen Lösungsmitteln

EDAPS weist eine signifikante Oberflächenaktivität auf, wenn es in tiefen eutektischen Lösungsmitteln (DES) gelöst wird. Untersuchungen haben gezeigt, dass zwitterionische Tenside wie EDAPS in DES globuläre Mizellen bilden können, die grüne Lösungsmittel sind, die durch die Komplexierung von natürlich vorkommenden Salzen mit Verbindungen wie Zucker, Alkoholen, Aminen und Carbonsäuren gewonnen werden . Diese Eigenschaft ist entscheidend für die Entwicklung neuer Medikamententrägersysteme, die Solubilisierung von Proteinen und Biosensortechnologien.

Thermoresponsives Verhalten von Polymeren

Die Struktur von EDAPS beeinflusst das thermoresponsive Verhalten von Poly(Sulfobetainmethacrylaten). Diese Polymere zeigen in wässrigen Lösungen ein oberes kritisches Lösungstemperatur (UCST)-Verhalten, das empfindlich auf die genaue Molekülstruktur der zwitterionischen Gruppe reagiert. Die Anpassung der Spacerlänge zwischen den Ammonium- und Sulfonatgruppen beeinflusst die Phasenumwandlungstemperaturen, was für Anwendungen in intelligenten Materialien und responsiven Oberflächen unerlässlich ist .

Medikamententrägersysteme

Die Fähigkeit von EDAPS, sich in verschiedenen Lösungsmitteln zu Mizellen selbst zu organisieren, macht es zu einem potenziellen Kandidaten für Anwendungen in der Medikamentenabgabe. Seine zwitterionische Natur ermöglicht die Kompatibilität mit einer Vielzahl biologischer Moleküle und bietet Möglichkeiten für die gezielte Abgabe und kontrollierte Freisetzung von therapeutischen Wirkstoffen .

Proteine Solubilisierung

Die Solvatisierungseigenschaften von EDAPS in DES können die Solubilisierung von Proteinen möglicherweise verbessern. Dies ist besonders relevant für die Stabilisierung von Proteinen in nicht-wässrigen Umgebungen, was eine große Herausforderung in der biochemischen Forschung und in pharmazeutischen Formulierungen darstellt .

Biosensoranwendungen

Aufgrund seiner oberflächenaktiven Eigenschaften kann EDAPS verwendet werden, um die Oberflächen von Biosensoren zu modifizieren und deren Empfindlichkeit und Selektivität zu verbessern. Die Wechselwirkung von EDAPS mit Biomolekülen kann zur Entwicklung fortschrittlicher Biosensorplattformen für die medizinische Diagnostik führen .

Hydrolytisches Verhaltensstudien

EDAPS wurde auf sein langfristiges hydrolytisches Verhalten untersucht, was wichtig ist, um seine Stabilität und seinen Abbau im Laufe der Zeit zu verstehen. Diese Information ist entscheidend für seine Verwendung in langfristigen biomedizinischen Anwendungen wie Implantaten und Gewebezüchtungsstellgerüsten .

Wirkmechanismus

Target of Action

Ethyl Dimethyl Ammonio Propane Sulfonate is a type of zwitterionic compound, which belongs to the class of organic compounds known as organosulfonic acids . These compounds contain the sulfonic acid group, which has the general structure RS(=O)2OH .

Mode of Action

As a zwitterionic compound, it carries both a positive and a negative charge, which gives it strong water solubility . This property allows it to interact gently with enzyme molecules .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

It’s worth noting that due to its zwitterionic nature, the compound has strong water solubility , which could potentially be influenced by environmental factors such as pH and temperature.

Biochemische Analyse

Biochemical Properties

Ethyl dimethyl ammonio propane sulfonate is used in the synthesis of polysulfobetaines . Polysulfobetaines are electrically neutral polymers, each monomer unit of which contains both cationic and anionic groups . They exhibit interesting properties such as resistance to electrolyte behavior in saline solutions, biocompatibility, and blood compatibility . These properties make polysulfobetaines suitable for many biomedical applications, such as drug delivery and pharmaceutical formulations .

Molecular Mechanism

The surface behavior of these species varies depending on the headgroup and tail structure .

Temporal Effects in Laboratory Settings

The stability of Ethyl dimethyl ammonio propane sulfonate is high. No degradation of the carboxyl ester or amide was observed after one year in PBS, 1 M HCl, or in sodium carbonate buffer of pH 10 .

Eigenschaften

IUPAC Name |

3-[ethyl(dimethyl)azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO3S/c1-4-8(2,3)6-5-7-12(9,10)11/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCRHRDBFDCWPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

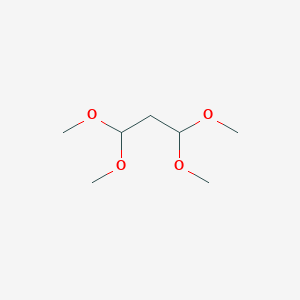

Canonical SMILES |

CC[N+](C)(C)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160255-06-1 | |

| Record name | 5 dimethylethyl-(3-sulfopropyl)ammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

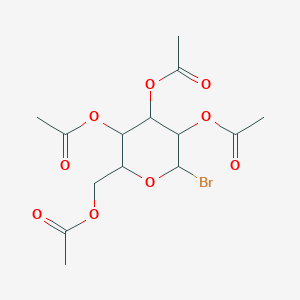

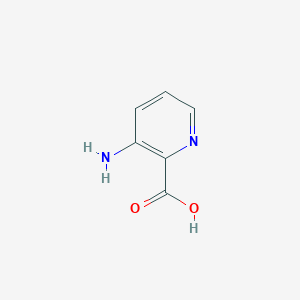

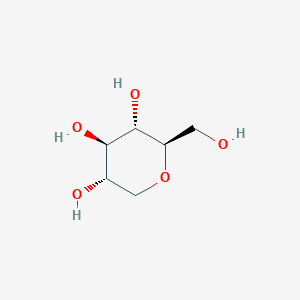

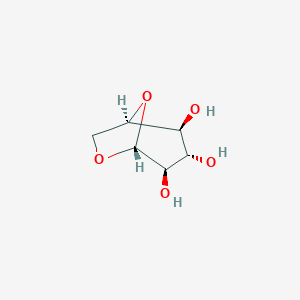

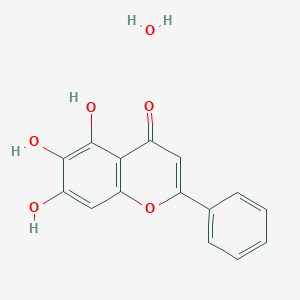

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

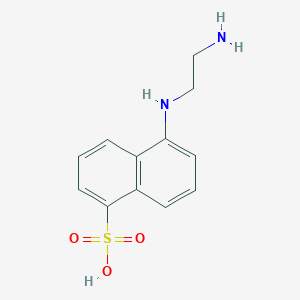

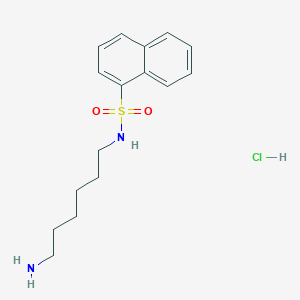

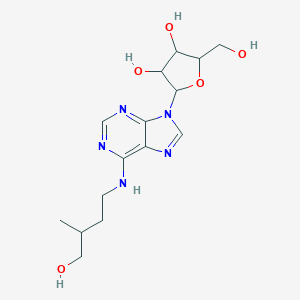

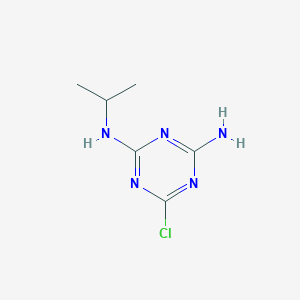

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-[N-Benzyl(thiocarbamoyl)]-L-cysteine](/img/structure/B13508.png)